![molecular formula C10H7F2N3O2 B6344413 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240572-25-1](/img/structure/B6344413.png)
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (DFNMP) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly reactive compound that can be used in a variety of chemical and biochemical reactions. DFNMP is a versatile compound that has a wide range of properties, making it a valuable tool for scientists and researchers.
科学的研究の応用
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug design, and chemical synthesis. This compound has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been used in the design of drugs that target specific enzymes and other proteins. This compound has also been used in chemical synthesis to produce a variety of compounds, including drugs and other compounds.
作用機序
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In addition, this compound is believed to bind to other proteins, such as receptors, and modulate their activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450. In addition, this compound has been found to modulate the activity of various receptors, including serotonin, dopamine, and gamma-aminobutyric acid (GABA) receptors. This compound has also been found to have an effect on the production of various hormones, such as cortisol, and to affect the activity of various neurotransmitters.
実験室実験の利点と制限
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has a number of advantages for laboratory experiments. It is a highly reactive compound, making it suitable for a variety of chemical and biochemical reactions. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound is a highly reactive compound, which can lead to unwanted side reactions. In addition, this compound is a synthetic compound, which can make it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole research. One possible direction is the development of new and improved synthesis methods for this compound. Another potential direction is the development of new and improved methods for using this compound in enzyme inhibition and drug design. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved methods for using this compound in medical and scientific research applications. Finally, further research into the mechanism of action of this compound could lead to new and improved methods for using this compound in laboratory experiments.
合成法
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole can be synthesized in a variety of ways, including the use of a Grignard reaction, reduction of a nitro compound, and the use of a metal-catalyzed reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium, which reacts with the nitro compound to produce the desired product. The reduction of a nitro compound involves the use of a reducing agent, such as sodium borohydride, to reduce the nitro group to an amine group. The metal-catalyzed reaction involves the use of a metal catalyst, such as palladium, to catalyze the reaction of the nitro compound with a nucleophile.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBCZZXEFBOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


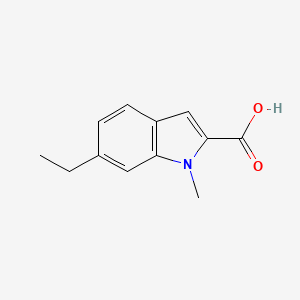
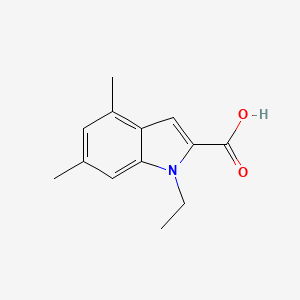
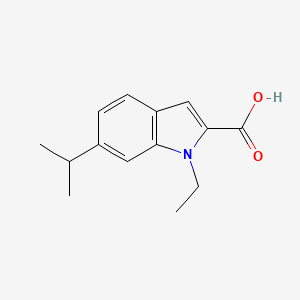
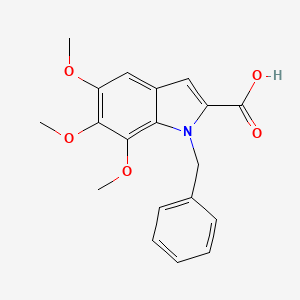

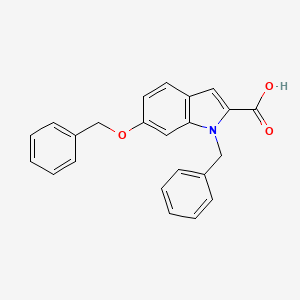

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
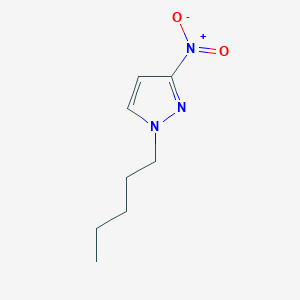
![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)
